1-(2-Methylpropyl)cyclopropane-1-carboxylic acid

Description

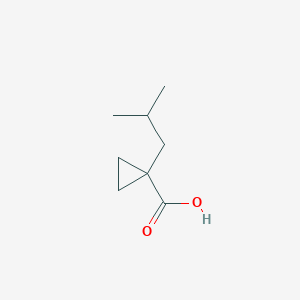

1-(2-Methylpropyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a branched alkyl substituent (2-methylpropyl, or isobutyl) attached to the cyclopropane ring. The cyclopropane ring introduces significant ring strain, influencing reactivity, while the isobutyl group enhances lipophilicity compared to shorter alkyl chains. Such compounds are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where steric and electronic properties are critical .

Properties

IUPAC Name |

1-(2-methylpropyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)5-8(3-4-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOABMQWDEIMBRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346641-21-1 | |

| Record name | 1-(2-methylpropyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent, followed by functional group transformations to introduce the carboxylic acid moiety. For example, the reaction of 2-methylpropylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis, can yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. Catalysts such as rhodium or copper complexes may be employed to enhance the efficiency of the cyclopropanation step. Subsequent purification steps, including distillation and recrystallization, ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates or carbonyl compounds.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or halides under appropriate conditions.

Major Products:

Oxidation: Carboxylates, carbonyl compounds.

Reduction: Alcohols, aldehydes.

Substitution: Functionalized cyclopropane derivatives.

Scientific Research Applications

1-(2-Methylpropyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclopropane ring’s strained structure may also influence its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The isobutyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., isopropyl or allyl), impacting solubility and membrane permeability .

- Acidity : Fluorinated analogs (e.g., 1-fluorocyclopropane-1-carboxylic acid) exhibit stronger acidity due to fluorine’s electronegativity, making them reactive in coupling reactions .

- Synthetic Utility : Allyl-substituted derivatives are valuable in cycloaddition reactions, while benzyloxypropyl variants are used in drug discovery for their aromatic functionality .

Biological Activity

1-(2-Methylpropyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a unique three-membered ring structure, which significantly influences its chemical properties and biological activity. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure consists of a cyclopropane ring bonded to a carboxylic acid functional group and a branched 2-methylpropyl substituent. This configuration contributes to its distinct reactivity patterns and biological interactions.

This compound exhibits several biological activities, primarily due to its ability to interact with various molecular targets. Its carboxylic acid group enhances its acidity, which can influence enzyme activity and receptor binding.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, structural analogs have shown effectiveness against certain bacterial strains, indicating potential for similar activity in this compound.

- Pharmacological Applications : The compound's unique structure allows it to act as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored as potential herbicides and insecticides due to their ability to disrupt biological pathways in target organisms .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of cyclopropane carboxylic acids highlighted the effectiveness of similar compounds against pathogens like Staphylococcus aureus and Escherichia coli. The study noted that modifications in the cyclopropane structure could enhance antibacterial activity, suggesting that this compound may also exhibit significant antimicrobial effects .

Study 2: Agricultural Applications

Research into cyclopropane derivatives has demonstrated their utility in agricultural applications. For example, compounds structurally related to this compound have been used as selective herbicides in soybean cultures, showcasing their potential for crop protection .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylcyclopropane-1-carboxylic acid | Cyclopropane ring; methyl group | Simpler structure; less steric hindrance |

| 2-Methylcyclopropane-1-carboxylic acid | Cyclopropane ring; additional methyl group | More branched; potentially different reactivity |

| Cyclopropanecarboxylic acid | Basic cyclopropane structure without additional groups | Lacks substituents that influence properties |

| 3-Methylcyclobutane-1-carboxylic acid | Cyclobutane ring instead of cyclopropane | Different ring size; affects strain and reactivity |

The presence of the branched 2-methylpropyl group significantly alters the steric and electronic properties compared to these similar compounds, making it unique in terms of potential applications and reactivity profiles.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylpropyl)cyclopropane-1-carboxylic acid?

- Methodological Answer : Synthesis of cyclopropane carboxylic acids often involves cyclopropanation strategies. For example, cyclopropane derivatives can be synthesized via [2+1] cycloaddition using carbene precursors or via ring-closing metathesis. A related method involves treating cyclopropanecarbonyl chloride intermediates with Grignard reagents (e.g., 2-methylpropylmagnesium bromide) to introduce alkyl groups . Purification typically employs recrystallization or column chromatography, and structural validation requires NMR (<sup>1</sup>H, <sup>13</sup>C) and IR spectroscopy to confirm the cyclopropane ring and carboxylic acid functionality .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H NMR can identify proton environments near the cyclopropane ring (e.g., deshielded protons at ~1.5–2.5 ppm) and the 2-methylpropyl group (multiplet splitting patterns). <sup>13</sup>C NMR detects the cyclopropane carbons (40–50 ppm) and the carboxylic carbon (~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing it from impurities like cyclopropane dicarboxylic acids .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the strained cyclopropane geometry .

Q. What safety protocols should be followed when handling cyclopropane carboxylic acids?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as cyclopropane derivatives may cause respiratory irritation (GHS H335) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washouts to prevent environmental contamination .

Advanced Research Questions

Q. What role do cyclopropane carboxylic acids play in multicomponent reactions (MCRs)?

- Methodological Answer : Cyclopropane carboxylic acids act as rigid scaffolds in MCRs due to their strain-driven reactivity. For example:

- Peptidomimetics : The cyclopropane ring mimics peptide backbone conformations, enabling the synthesis of constrained analogs. Coupling with amines via EDC/HOBt activates the carboxylic acid for amide bond formation .

- Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) can functionalize the cyclopropane ring with aryl/alkyl groups, leveraging the carboxylic acid as a directing group .

Q. How does the reactivity of this compound compare to other cyclopropane derivatives?

- Methodological Answer :

- Acid Strength : The electron-withdrawing carboxylic acid group increases ring strain, making it more reactive than alkyl-substituted cyclopropanes (e.g., 1-cyclopropyl-2-methylpropan-1-amine) in ring-opening reactions .

- Steric Effects : The 2-methylpropyl group hinders nucleophilic attack at the cyclopropane ring compared to smaller substituents (e.g., methyl or phenyl), as shown in kinetic studies of esterification .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures ~200°C, higher than halogenated analogs (e.g., 2,2-dichlorocyclopropane-1-carboxylic acid decomposes at ~150°C) due to reduced ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.